methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate
Description
Methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a benzimidazole-derived compound featuring a methylsulfonyl group at the 2-position of the benzimidazole ring and a methyl benzoate moiety linked via a methylene bridge. This structure is synthesized through alkylation reactions, often involving bromomethyl benzoate derivatives and benzimidazole precursors, followed by oxidation or substitution steps to introduce the sulfonyl group .
Properties
IUPAC Name |
methyl 4-[(2-methylsulfonylbenzimidazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-23-16(20)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)18-17(19)24(2,21)22/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFPNRPHZFWIKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the benzimidazole derivative with methyl 4-bromobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the benzimidazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the ester group using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its benzimidazole core.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Benzimidazole Core
Methylsulfonyl vs. Chlorine (Cl) Substitution
Methyl 4-((2-chloro-1H-benzo[d]imidazol-1-yl)methyl)benzoate ():
- The chlorine substituent is less electron-withdrawing than methylsulfonyl, leading to reduced polarity and lower melting points compared to sulfonyl analogues.
- Synthesis involves direct alkylation of 2-chlorobenzimidazole with methyl 4-(bromomethyl)benzoate, avoiding oxidation steps required for sulfonyl introduction .
- Methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate: The methylsulfonyl group enhances solubility in polar solvents (e.g., methanol or DMF) due to its strong polarity. Likely exhibits higher thermal stability (melting point >150°C inferred from analogues), as sulfonyl groups stabilize molecular packing .
Methylsulfonyl vs. Piperidinyl/Quinoline Moieties
- Compound 185 (Methyl 4-((2-(4-((7-chloroquinolin-4-yl)amino)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate) (): Incorporates a bulky 4-((7-chloroquinolin-4-yl)amino)piperidinyl group, increasing molecular weight (526.2 g/mol) and reducing solubility in aqueous media.
Methyl Ester vs. Carboxylic Acid Derivatives
- Compound 25 (4-((2-((1-(4-cyanophenethyl)piperidin-4-yl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzoic acid) (): The carboxylic acid substituent improves hydrogen-bonding capacity, enhancing interaction with biological targets. Lower logP value compared to methyl ester derivatives, suggesting improved hydrophilicity .
Physicochemical and Spectroscopic Properties
*Estimated properties based on structural analogues.
Biological Activity
Methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate is a compound belonging to the class of benzimidazole derivatives, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its pharmacological significance. The presence of the methylsulfonyl group enhances its biological activity by potentially increasing binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 342.40 g/mol |
| CAS Number | 886923-21-3 |
| Solubility | Soluble in DMSO and ethanol |
| Appearance | White to off-white solid |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The benzimidazole structure can inhibit enzyme activity by binding to active sites, while the methylsulfonyl group may enhance specificity and potency.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with specific receptors, altering cellular signaling pathways.
- Antimicrobial Activity : Exhibits bactericidal and fungicidal properties against various strains.
Biological Activity Overview
Research indicates that this compound demonstrates significant antimicrobial activity. Below are some findings from recent studies:
Antimicrobial Efficacy
| Pathogen | MIC (μg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Escherichia coli | 62.5 - 125 | Disruption of cell wall synthesis |
| Candida albicans | 106.91 - 208.59 | Inhibition of ergosterol synthesis |
Case Studies
-
Inhibition of Biofilm Formation :
A study evaluated the compound's effect on biofilm formation by Staphylococcus aureus, revealing a significant reduction in biofilm biomass at concentrations as low as 0.007 mg/mL, indicating potential applications in treating biofilm-associated infections. -
Antifungal Activity :
In vitro assays demonstrated that the compound exhibited antifungal activity against Candida species, outperforming traditional antifungal agents like fluconazole in certain concentrations. -
Enzyme Interaction Studies :
Molecular docking studies highlighted that this compound binds effectively to active sites of target enzymes, suggesting its potential as a lead compound in drug development.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate?
The synthesis typically involves multi-step pathways, starting with functionalization of the benzimidazole core followed by sulfonylation and esterification. Key steps include:
- Sulfonylation : Reaction of a benzimidazole precursor with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to avoid side reactions .
- Esterification : Coupling the sulfonylated intermediate with methyl 4-(bromomethyl)benzoate via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Critical Parameters : - Temperature control during sulfonylation to prevent decomposition.
- Solvent choice (DMF enhances nucleophilicity of intermediates).
- Yield optimization via HPLC monitoring (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. How can researchers assess the compound’s preliminary biological activity?
- In Vitro Screening :
- Antimicrobial Assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target Prediction : Molecular docking (AutoDock Vina) against enzymes like COX-2 or tyrosine kinases, leveraging the sulfonyl group’s electron-withdrawing properties for binding interactions .
Advanced Research Questions
Q. How can kinetic studies resolve discrepancies in reaction mechanisms during synthesis?
- Rate Determination : Use stopped-flow UV-Vis spectroscopy to monitor sulfonylation kinetics. For example, pseudo-first-order conditions with excess methylsulfonyl chloride reveal rate constants (k) dependent on solvent polarity .
- Competing Pathways :
Q. What strategies address contradictions in pharmacological data (e.g., high in vitro potency but low in vivo efficacy)?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid clearance via ester hydrolysis. Solutions include:
- Prodrug Modification : Replace methyl ester with tert-butyl ester to hinder enzymatic cleavage .
- Formulation : Encapsulation in PLGA nanoparticles to prolong half-life .
- Solubility Limitations : Use shake-flask method to measure logP (experimental vs. predicted via ChemAxon). If logP > 3, introduce polar groups (e.g., hydroxyls) via late-stage functionalization .
Q. How can computational methods optimize the compound’s selectivity for a target protein?
- Molecular Dynamics (MD) Simulations :
- Simulate binding to off-target proteins (e.g., hERG channel) to identify problematic interactions. Modify the benzyl linker to reduce hydrophobic contacts .
- QSAR Modeling :
- Train models on benzimidazole derivatives with known IC₅₀ values. Key descriptors include molar refractivity (MR) and H-bond acceptor count .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
